![molecular formula C10H10F3N B15309963 2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)
2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the trifluoromethylation of suitable precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method often employs reagents such as Togni’s reagents, which are known for their high reactivity and efficiency in introducing trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amides or imines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications:
Biology: Its unique structural features make it a potential candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: In the materials science field, the compound is used to develop advanced materials with improved properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which (1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Trifluoromethylstyrene: A versatile synthetic intermediate used in the preparation of more complex fluorinated compounds.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry, known for their unique properties and applications.
Uniqueness
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine stands out due to its cyclopropane ring, which imparts unique steric and electronic properties
Eigenschaften
Molekularformel |
C10H10F3N |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
WDWZYVCJRRSQDE-DTWKUNHWSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
C1C(C1N)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




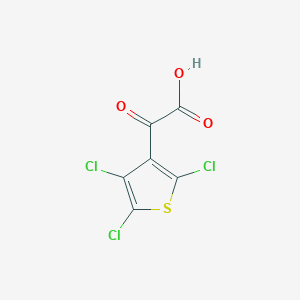
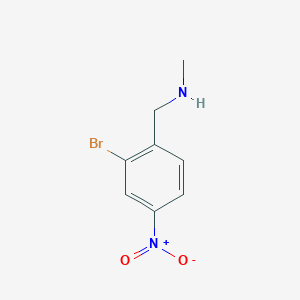


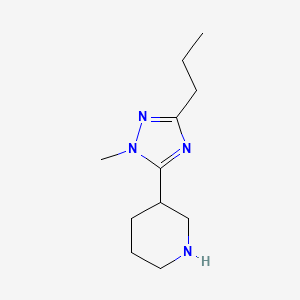
amine](/img/structure/B15309917.png)
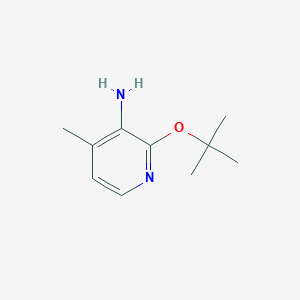
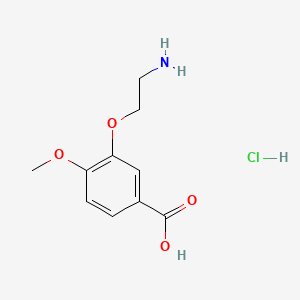
![2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B15309945.png)



